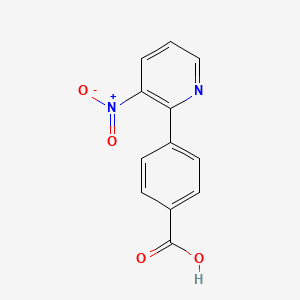

4-(3-Nitropyridin-2-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-Nitropyridin-2-yl)benzoic acid (4-NPBA) is a nitrobenzoic acid derivative that has been studied for its potential applications in various scientific fields. 4-NPBA is a versatile compound, with a wide range of uses in organic synthesis, chemical biology, and biochemistry. It has been studied for its ability to form strong covalent bonds with proteins and other biological molecules, and its potential to act as a bioactive agent.

Applications De Recherche Scientifique

1. Multi-Component Crystal Formation

Research has shown that multi-component crystals can be created using 4-phenylpyridine and substituted benzoic acids, including 3-nitrobenzoic acid. These studies help in understanding the influence of chemical and structural factors on hydrogen location between components in crystal formation (Seaton et al., 2013).

2. Luminescence Sensitization

Thiophenyl-derivatized nitrobenzoic acid ligands, similar to 4-(3-Nitropyridin-2-yl)benzoic acid, have been evaluated for their ability to sensitize Eu(III) and Tb(III) luminescence. These findings are crucial for understanding luminescent properties and their potential applications (Viswanathan & Bettencourt-Dias, 2006).

3. Influence on Luminescent Properties

Research involving derivatives of 4-benzyloxy benzoic acid, such as 3-nitro-4-benzyloxy benzoic acid, explores their impact on the photophysical properties of lanthanide coordination compounds. This area of study helps in advancing the understanding of how substituents affect the photoluminescence of these compounds (Sivakumar et al., 2010).

4. Dissociation in Solvent Mixtures

The dissociation constants and conductivities of nitrobenzoic acids, including 3-nitrobenzoic acid, in various solvent mixtures have been studied. This research provides insights into solute-solvent interactions and is important for understanding the behavior of these compounds in different environments (Niazi & Ali, 1990).

5. Electrochemical Reduction

Studies on the electrochemical reduction of 4-nitropyridine in aqueous medium offer valuable information on the reduction mechanism of aromatic nitro compounds, which is relevant to the understanding of this compound’s behavior in similar conditions (Lacasse et al., 1993).

6. Photolysis Studies

Research on the photolysis of caged benzoic acids, including derivatives of 4-nitrophenyl-1H-indole, reveals insights into the elimination of CO2 and absorption of O2. This area of study is significant for understanding light-triggered reactions in related compounds (Lin & Abe, 2021).

7. Doping Polyaniline

Substituted benzoic acids, like 4-nitrobenzoic acid, have been used as dopants for polyaniline. This research contributes to the development of materials with improved electrical properties and has implications for electronic device fabrication (Amarnath & Palaniappan, 2005).

Safety and Hazards

Propriétés

IUPAC Name |

4-(3-nitropyridin-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)9-5-3-8(4-6-9)11-10(14(17)18)2-1-7-13-11/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEXNJITHGFQCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594744 |

Source

|

| Record name | 4-(3-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

847446-89-3 |

Source

|

| Record name | 4-(3-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Morpholino-5-(trifluoromethyl)phenyl]methanol](/img/structure/B1320497.png)

![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B1320499.png)

![4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide](/img/structure/B1320503.png)

![4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1320514.png)

![Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B1320516.png)

![3-[5-(Trifluoromethyl)-2-pyridinyl]aniline](/img/structure/B1320517.png)